1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone
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Overview
Description
1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone is a heterocyclic compound that features a pyrrole ring fused with a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone typically involves multi-step reactions. One common method includes the cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)-pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification . The structures of the compounds are confirmed by elemental analyses and IR, 1H-NMR, 13C-NMR, and X-ray diffraction data .
Chemical Reactions Analysis
1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases like Cs2CO3 in DMSO.
Scientific Research Applications
1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone can be compared with other similar heterocyclic compounds such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit similar biological activities.
Pyridazine derivatives: These compounds have a pyridazine ring and are known for their diverse pharmacological activities.
Pyrrolopyridine derivatives: These compounds feature a pyrrole ring fused with a pyridine ring and are used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-pyrrolo[1,2-b]pyridazin-6-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-5-9-3-2-4-10-11(9)6-8/h2-6H,1H3 |
InChI Key |
YXVIQTXXPNDLKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN2C(=C1)C=CC=N2 |
Origin of Product |
United States |
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